molecular formula C23H27NO4 B2996835 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid CAS No. 1379863-59-8

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid

Cat. No.: B2996835
CAS No.: 1379863-59-8
M. Wt: 381.472
InChI Key: GVUXGAUXGMHUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.

Mechanism of Action

Target of Action

It is known that fmoc (9-fluorenylmethoxycarbonyl) protected amino acids, such as this compound, are commonly used in peptide synthesis . The specific target would depend on the peptide sequence that this amino acid is incorporated into.

Mode of Action

The compound interacts with its targets through the formation of peptide bonds in a process known as peptide synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis, preventing unwanted side reactions. It is removed under basic conditions when the amino acid is ready to form a peptide bond with the next amino acid in the sequence .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis . The specific downstream effects would depend on the function of the peptide that this amino acid is incorporated into.

Action Environment

Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, the Fmoc group is stable under acidic conditions but is removed under basic conditions . Therefore, the pH of the environment can influence the timing of the Fmoc group’s removal and thus the course of peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid typically involves the protection of the amino group with the Fmoc group. The process begins with the reaction of 9H-fluorene-9-methanol with chloroformate to form the Fmoc-chloride. This intermediate is then reacted with the amino acid, 5,5-dimethylhexanoic acid, under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: The free amino acid.

    Coupling: Peptides or peptide derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid is unique due to its specific structure, which includes a dimethyl-substituted hexanoic acid. This structural feature imparts distinct steric and electronic properties, making it particularly useful in the synthesis of peptides with specific conformational requirements .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5-dimethylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUXGAUXGMHUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.